molecular formula C20H18ClN5O2S B278288 2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

Cat. No. B278288
M. Wt: 427.9 g/mol
InChI Key: BKPIHOZLZOFZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the intrinsic pathway. It has also been suggested that this compound inhibits the growth of bacteria and fungi by disrupting the cell wall and cell membrane.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to inhibit the growth of bacteria and fungi by disrupting the cell wall and cell membrane. However, further studies are required to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in lab experiments is its potent anticancer and antibacterial activity. Additionally, this compound has been found to exhibit low toxicity, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide. One direction is to further investigate the mechanism of action of this compound to fully understand its pharmacological properties. Another direction is to optimize the synthesis method to increase the yield and purity of the compound. Additionally, further studies are required to determine the in vivo efficacy and toxicity of this compound. Finally, this compound can be further modified to enhance its pharmacological properties and develop new drugs for the treatment of cancer and infectious diseases.

Synthesis Methods

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide involves the reaction of 4-chloro-3-methylphenol with 2-bromoacetophenone in the presence of potassium carbonate and copper powder. The resulting intermediate is then reacted with 3-methyl-1,2,4-triazol-5-thiol and 2-bromo-5-chloro-N-methylaniline to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

properties

Product Name

2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

Molecular Formula

C20H18ClN5O2S

Molecular Weight

427.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

InChI

InChI=1S/C20H18ClN5O2S/c1-11-4-5-14(19-25-26-13(3)23-24-20(26)29-19)9-17(11)22-18(27)10-28-15-6-7-16(21)12(2)8-15/h4-9H,10H2,1-3H3,(H,22,27)

InChI Key

BKPIHOZLZOFZCF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)COC4=CC(=C(C=C4)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)COC4=CC(=C(C=C4)Cl)C

Origin of Product

United States

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